molecular formula C8H12N+ B1195428 1,2,4-Trimethylpyridinium CAS No. 33718-17-1

1,2,4-Trimethylpyridinium

Cat. No.: B1195428
CAS No.: 33718-17-1
M. Wt: 122.19 g/mol
InChI Key: PIVWQNJJTJZBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Trimethylpyridinium is a quaternary ammonium compound derived from pyridine, featuring methyl substituents at the 1-, 2-, and 4-positions of the aromatic ring. This structural arrangement confers unique electronic and steric properties, making it relevant in coordination chemistry, material science, and medicinal applications. For instance, studies on 1,3,5-trimethylpyridinium iodide highlight the role of methyl group positioning in dictating crystal packing and intermolecular interactions .

Properties

CAS No.

33718-17-1

Molecular Formula

C8H12N+

Molecular Weight

122.19 g/mol

IUPAC Name

1,2,4-trimethylpyridin-1-ium

InChI

InChI=1S/C8H12N/c1-7-4-5-9(3)8(2)6-7/h4-6H,1-3H3/q+1

InChI Key

PIVWQNJJTJZBMY-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1)C)C

Canonical SMILES

CC1=CC(=[N+](C=C1)C)C

Other CAS No.

33718-17-1

Synonyms

1,2,4-trimethylpyridinium

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Pyridinium derivatives with varying methyl group positions exhibit distinct physicochemical and biological behaviors:

Compound Substituent Positions Key Features References
1,2,4-Trimethylpyridinium 1, 2, 4 Asymmetric methyl distribution; potential for diverse supramolecular interactions. Inferred
1,2-Dimethylpyridinium 1, 2 Simpler structure; studied as a precursor in synthesis (CAS 872-73-1).
1,3,5-Trimethylpyridinium 1, 3, 5 Symmetric methyl arrangement; forms hydrogen bonds and π-π interactions in crystals.
2,4,6-Trimethylpyridinium 2, 4, 6 Used in carbonic anhydrase inhibitors (e.g., CAI #2 and CAI #3).

Key Observations :

  • Steric Effects : The asymmetric 1,2,4-substitution likely introduces steric hindrance distinct from symmetric analogs (e.g., 1,3,5-trimethylpyridinium), influencing coordination with metal ions or biomolecules.
  • Electronic Properties : Methyl groups at electron-rich positions (e.g., 2,4,6) enhance electrophilic character, as seen in CAI #2 and CAI #3, which exhibit strong binding to carbonic anhydrase IX (CA IX) .

Physicochemical and Crystallographic Properties

  • 1,3,5-Trimethylpyridinium Iodide: Forms a monoclinic crystal system (space group P2₁/c) stabilized by C–H···I hydrogen bonds and weak π-π interactions. Methyl groups at 1,3,5-positions create a rigid framework .
  • 2,4,6-Trimethylpyridinium Derivatives : Enhanced solubility in polar solvents due to perchlorate counterions, critical for biomedical applications .

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